Computed Lipophilicity distinguishes 3-Phenylpropanoyl from Shorter-Chain Analogs
The 3-phenylpropan-1-one side chain confers a computed XLogP3 of approximately 2.1 on the target compound, [1] notably higher than the 1.4 for the ethanone analog (CAS 1448075-27-1, methyl side chain). This difference in predicted lipophilicity of roughly 0.7 log units indicates that the target compound may exhibit enhanced passive membrane permeability relative to its shorter-chain congener, a property that could influence cell-based assay performance. [1]
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.1 (C19H25N5O, MW 339.44) |
| Comparator Or Baseline | Ethanone analog (CAS 1448075-27-1): XLogP3 ≈ 1.4 (C12H19N5O, MW 249.31) |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units (more lipophilic for the target compound) |
| Conditions | Computed using PubChem XLogP3 algorithm (2021 release) |
Why This Matters
For procurement decisions in cell-based screening programs, the higher computed lipophilicity of the 3-phenylpropanoyl derivative may translate to superior passive membrane permeation compared to the ethanone analog, directly impacting assay design and compound selection.
- [1] PubChem. 1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone. Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07). Accessed April 2026. View Source
